(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE
Description
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is a complex organic compound that features both anthracene and tetraaza-fluorene moieties
Properties
Molecular Formula |
C24H16N6 |
|---|---|
Molecular Weight |
388.4g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C24H16N6/c1-3-9-17-15(7-1)13-16-8-2-4-10-18(16)20(17)14-25-29-24-27-23-22(28-30-24)19-11-5-6-12-21(19)26-23/h1-14H,(H2,26,27,29,30)/b25-14+ |
InChI Key |
LYLYZHMBBJPZAT-AFUMVMLFSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” typically involves the condensation of anthracene derivatives with tetraaza-fluorene derivatives under specific conditions. Common reagents used in the synthesis may include hydrazine derivatives, aldehydes, and catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the anthracene or tetraaza-fluorene moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the anthracene or tetraaza-fluorene rings.
Scientific Research Applications
Chemistry
In chemistry, “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, this compound may be explored for its potential as a fluorescent probe or as a building block for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Industrially, the compound may find applications in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” exerts its effects depends on its specific application. For example, in optoelectronic devices, the compound’s photophysical properties are crucial. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives and tetraaza-fluorene derivatives, such as:
- 9-Anthraldehyde
- 2,7-Diazafluorene
- Anthracene-9-carboxaldehyde
Uniqueness
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is unique due to its combination of anthracene and tetraaza-fluorene moieties, which impart distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
